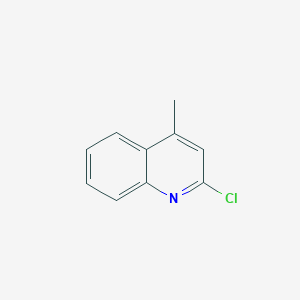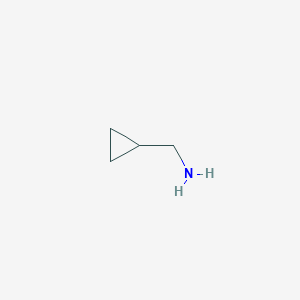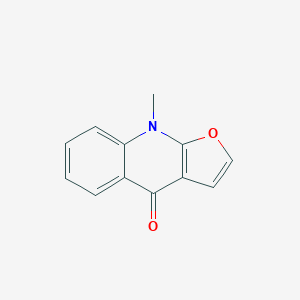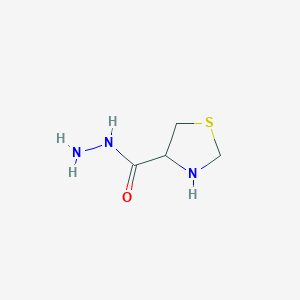
二乙基丙二酸
描述
Diethylmalonic acid (DEMA) is an organic acid that has been used in scientific research for many years. It is a colorless, odorless, and tasteless compound with a molecular formula of C4H8O4. DEMA has a variety of applications in the laboratory, including synthesis, detection, and analysis. It is also used in the production of pharmaceuticals, food additives, and other industrial products. The purpose of
科学研究应用
辐射损伤研究:二乙基丙二酸已在辐射损伤的背景下进行研究。研究发现 γ 射线会在二乙基丙二酸中产生特定的自由基,这些自由基使用电子顺磁共振 (EPR) 光谱法进行了研究。这项研究提供了对二乙基丙二酸在辐照条件下的结构变化和损伤机制的见解 (Ş. Osmanoğlu,2008)。
医学影像应用:二乙基丙二酸已被开发为超极化 13C 磁共振波谱成像的 pH 传感器。该应用与肿瘤 pH 成像尤其相关,这有助于了解肿瘤的侵袭性、转移和对治疗的反应 (Korenchan 等,2017)。
电离研究:已经研究了二乙基丙二酸的电离性质,提供了吉布斯自由能和电离焓的数据。此类研究对于了解二乙基丙二酸在各种环境中的化学行为非常重要 (Ives & Prasad,1970)。
分析化学应用:二乙基丙二酸已用于测定生物液体(例如尿液)中有机酸的新技术中。这涉及衍生化过程,然后进行气相色谱-质谱分析 (Li、Deng & Zhang,2007)。
光电子能谱:已经对二乙基丙二酸的光电子能谱进行了研究,以了解二羧酸中孤对的相互作用。这项研究提供了有关二乙基丙二酸及其相关化合物的电子结构的宝贵信息 (Ajó 等,1980)。
螯合研究:已经探索了镍 (II) 与二乙基丙二酸螯合的动力学,这与了解该化合物的配位化学有关 (Calvaruso、Cavasino & Dio,1977)。
毛细管电泳应用:二乙基丙二酸已被用作毛细管电泳中的电解质,用于分离氯酚。这证明了其在分析分离技术中的用途 (Jáuregui、Puignou & Galceran,2000)。
与钙离子的络合:已经对二乙基丙二酸与钙离子之间络合物的形成进行了研究。这对于了解二乙基丙二酸的结合行为很重要,这在生物化学和材料科学中具有意义 (Chrysomallidou 等,2011)。
有机合成应用:二乙基丙二酸已用于合成氟氧吲哚和 2-氟-2-芳基乙酸衍生物,证明了其作为有机合成中多用途构建模块的作用 (Harsanyi 等,2014)。
大环化合物中的模板合成:它已被用作四氮杂大环化合物合成中的有效锁定片段,这与超分子化学和材料科学领域相关 (Fabbrizzi 等,1996)。
安全和危害
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if necessary, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .
作用机制
Target of Action
Diethylmalonic acid is a derivative of malonic acid . It’s important to note that the compound’s targets would largely depend on its specific application in a given context.
Biochemical Pathways
One study suggests the possibility of designing an artificial synthetic pathway for malonic acid, where an intermediate of the cytoplasmic reductive tricarboxylic acid (rtca) pathway, oxaloacetate, is converted to malonic semialdehyde and then to malonic acid . Whether diethylmalonic acid can participate in similar pathways is a topic for future research.
Action Environment
The action, efficacy, and stability of diethylmalonic acid can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions of the biological system where it is applied. For instance, diethylmalonic acid is a white or similar to white crystalline powder . It is insoluble in cold water but soluble in hot water, ethanol, and ether . Therefore, the solubility and hence the action of diethylmalonic acid can be influenced by the temperature and the type of solvent used.
属性
IUPAC Name |
2,2-diethylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRRSWNXVJMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060150 | |
| Record name | Propanedioic acid, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Diethylmalonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20597 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
510-20-3 | |
| Record name | Malonic acid, diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHT44LOC3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)




